methyl N-(3-hydroxypropyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) |
InChI Key |
BNFYNWDBSWYDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Strategies
Direct Synthesis Routes from 3-Aminopropanol Precursors
The most straightforward methods for synthesizing methyl N-(3-hydroxypropyl)carbamate involve the direct reaction of 3-aminopropanol with a suitable methyl-functionalized carbonyl electrophile. The primary amino group of 3-aminopropanol acts as the nucleophile, attacking the carbonyl carbon to form the carbamate (B1207046) bond.
A primary and widely utilized method for carbamate synthesis is the reaction of an amine with a chloroformate ester. In the case of this compound, this involves the nucleophilic substitution reaction between 3-aminopropanol and methyl chloroformate. The reaction proceeds via the attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of methyl chloroformate. This process is typically exothermic and results in the formation of a molecule of hydrochloric acid (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted side reactions, such as the protonation of the starting amine.
The synthesis is commonly performed in a biphasic solvent system, such as 1,4-dioxane (B91453) and water, which aids in the dissolution of both the organic and inorganic reagents. A base, typically sodium bicarbonate or an organic amine like triethylamine, is added to the reaction mixture to act as an acid scavenger. Temperature control is crucial; the reaction is often initiated at a low temperature (0–5 °C) to manage the exothermicity and then allowed to warm to room temperature to ensure complete conversion.
Table 1: Typical Reaction Protocol for Synthesis via Methyl Chloroformate
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Starting Amine | 3-Amino-1-propanol | Nucleophilic precursor |
| Acylating Agent | Methyl Chloroformate | Provides the methoxycarbonyl group |
| Solvent System | 1,4-Dioxane / Water | Facilitates mixing of reagents |
| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes HCl byproduct |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products |
| Purification | Solvent Extraction followed by Silica Gel Chromatography | Isolates the final product |
Yields for this type of reaction are generally moderate to high, often falling in the 50–70% range after purification. However, the use of methyl chloroformate presents challenges due to its toxicity and corrosive nature, prompting the development of alternative, "greener" methodologies. nih.gov
An increasingly popular and more environmentally benign alternative to chloroformates is the use of dialkyl carbonates, such as dimethyl carbonate (DMC). These reagents are considered green because they are less toxic and their reactions produce alcohols as byproducts, which are significantly less harmful than HCl. The reaction of 3-aminopropanol with dimethyl carbonate produces this compound and methanol (B129727).
This reaction typically requires a catalyst to proceed at a reasonable rate. researchgate.net Various catalysts have been explored, and the choice can influence reaction conditions and yields. The process represents a phosgene-free route to carbamates and is advantageous for industrial-scale synthesis due to the lower cost and reduced environmental impact of the reagents. orgsyn.org The reactivity in these syntheses is influenced by both the leaving group on the carbonate and the nucleophilicity of the entering amine. orgsyn.org
Table 2: Comparison of Reagents in Direct Synthesis
| Reagent | Byproduct | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Methyl Chloroformate | HCl | High reactivity | Toxic, corrosive, requires base nih.gov |
| Dimethyl Carbonate (DMC) | Methanol | Low toxicity, "green" reagent | Lower reactivity, often requires catalyst researchgate.net |
Catalytic Approaches in N-(3-Hydroxypropyl)carbamate Formation
Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of carbamate synthesis. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been employed to facilitate the formation of N-(3-hydroxypropyl)carbamate and related structures under milder conditions.
The structure of this compound contains both a carbamate linkage and a terminal hydroxyl group, making it a precursor for potential intramolecular cyclization to form a six-membered ring system, specifically 1,3-oxazinan-2-one. This transformation can be catalyzed by acid. For instance, Brønsted acids have been shown to promote the intramolecular cyclization of related N-protected amino acid derivatives to yield oxazinanones. frontiersin.org In such a process, the hydroxyl group at the end of the propyl chain would act as an internal nucleophile, attacking the carbamate carbonyl carbon. This reaction is essentially an intramolecular transesterification or alcoholysis, displacing methanol to form the cyclic carbamate (a lactam analog).
The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. frontiersin.org The pendant hydroxyl group then attacks this activated carbon, leading to a tetrahedral intermediate which subsequently collapses, eliminating methanol and forming the stable six-membered ring. This cyclization is a key consideration in the synthesis and handling of hydroxyalkyl carbamates, as it represents a potential subsequent reaction pathway depending on the conditions (e.g., presence of acid or heat). The formation of functionalized cyclic hydroxamic acids from N-benzyloxy carbamates through intramolecular cyclization further demonstrates this principle. nih.govnih.gov
Biocatalysis has emerged as a powerful and sustainable strategy for chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, particularly lipases and esterases, have been successfully employed for the synthesis of carbamates. researchgate.netnih.gov These enzymes can catalyze the formation of the C-N bond through the aminolysis of a suitable carbonate or ester precursor.
For instance, promiscuous esterases have been utilized for the synthesis of various carbamates from amines and dialkyl carbonates in aqueous media, achieving high yields. nih.gov Lipases are also effective biocatalysts for this transformation and can be used in non-aqueous (organic) solvents, which can be advantageous for substrate solubility and product recovery. researchgate.netjmbfs.org The synthesis of related hydroxypropyl carbamate derivatives via biocatalysis would involve reacting 3-aminopropanol with a carbonate ester in the presence of an appropriate enzyme. The enzyme's active site facilitates the nucleophilic attack of the amine, often with high chemo- and regioselectivity, which is particularly useful for complex molecules. researchgate.net This approach avoids harsh reagents and conditions, aligning with the principles of green chemistry.
Table 3: Biocatalysts in Carbamate Synthesis
| Enzyme Class | Typical Reaction | Advantages |
|---|---|---|
| Esterases/Acyltransferases | Aminolysis of carbonates in water nih.gov | High efficiency in aqueous media, mild conditions |
| Lipases | Alkoxy-carbonylation of amines researchgate.net | High stability in organic solvents, high selectivity researchgate.net |
Transition metal catalysis, particularly using copper, provides efficient and versatile routes for C-N bond formation, including the synthesis of carbamates. Copper-catalyzed methods are attractive due to the low cost and low toxicity of copper compared to other transition metals like palladium. One prominent strategy is the copper-catalyzed oxidative carbonylation of amino alcohols. In this process, an amino alcohol like 3-aminopropanol can react with carbon monoxide (CO) in the presence of a copper(II) catalyst and an oxidant (often molecular oxygen) to directly form cyclic or linear carbamates. uniba.it
Copper-catalyzed multicomponent reactions have also been developed, allowing for the rapid assembly of complex molecules from simple precursors. nih.gov For example, a copper-catalyzed three-component reaction can bring together an amine, a carbon source, and another functional group in a single step. organic-chemistry.org These methods often proceed under relatively mild conditions and exhibit good functional group tolerance, making them powerful tools for modern organic synthesis. The mechanism frequently involves the formation of a copper-amide intermediate, followed by coupling with the carbon electrophile.
Green Chemistry Principles Applied to the Synthesis of N-(3-Hydroxypropyl)carbamates
The synthesis of carbamates, including N-(3-hydroxypropyl)carbamates, has traditionally involved hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov Modern synthetic chemistry, however, is increasingly guided by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable processes.
A significant advancement in the green synthesis of carbamates is the utilization of carbon dioxide (CO₂) as a C1 source. nih.govrsc.org This approach offers a halogen-free pathway, directly converting CO₂, amines, and alcohols into the desired carbamate products. rsc.org The reaction can be effectively promoted by basic catalysts under relatively mild conditions, often eliminating the need for dehydrating agents. rsc.org For the synthesis of N-(3-hydroxypropyl)carbamates, this would involve the reaction of 3-aminopropan-1-ol with CO₂ and methanol.
Key green chemistry strategies applicable to the synthesis of N-(3-hydroxypropyl)carbamates include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The direct addition of CO₂ to an amine and alcohol exemplifies a reaction with high atom economy.
Use of Renewable Feedstocks: Utilizing CO₂, a waste product from other industries, as a chemical feedstock aligns with the principles of a circular economy.
Benign Solvents and Auxiliaries: Employing environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or minimizing solvent use altogether, for instance through mechanochemical synthesis (ball-milling), reduces the environmental impact of the process. researchgate.netnih.gov
Catalysis: The use of efficient and recyclable catalysts, such as basic catalysts or environmentally benign Lewis acids like zinc chloride, is preferred over stoichiometric reagents. rsc.orgresearchgate.net This reduces waste and allows for milder reaction conditions. For instance, nickel-catalyzed reactions have been developed for the dehydrative transformation of CO₂ to urethanes (carbamates). nih.gov
Optimization of Reaction Conditions and Process Efficiency
Catalyst Optimization: The choice and concentration of the catalyst significantly impact reaction efficiency. In a related carbamate synthesis, the effect of zinc chloride catalyst loading was systematically studied. The results showed that increasing the catalyst from 0.25 to 0.5 equivalents dramatically increased the product yield, while further increases to 0.75 or 1 equivalent provided no significant benefit. researchgate.net This demonstrates the importance of identifying the optimal catalyst loading to avoid unnecessary cost and potential side reactions.
| Catalyst Loading (equivalents) | Yield (%) |
|---|---|
| 0.25 | 41 |
| 0.50 | 81 |
| 0.75 | 85 |
| 1.00 | 86 |
Continuous Flow Synthesis: A paradigm shift from traditional batch processing to continuous flow synthesis offers substantial improvements in process efficiency and safety. nih.gov Continuous flow reactors, such as microchannel reactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. cetjournal.it This enhanced control can lead to higher yields and purities in significantly shorter reaction times compared to batch methods. cetjournal.it For instance, the synthesis of methyl anthranilate, an analogous process, was successfully transitioned from a semi-batch to a continuous process, resulting in an increased yield and purity. cetjournal.it This approach minimizes the handling of potentially hazardous intermediates and reduces energy consumption, making it a highly attractive strategy for the industrial production of carbamates. nih.govcetjournal.it
| Parameter | Semi-Batch Process | Continuous Process |
|---|---|---|
| Reaction Time | N/A (longer) | 97 s |
| Yield | 75.2% | 80.3% |
| Purity | 97.3% | 98.5% |
Mechanochemistry: Another innovative approach to optimize reaction conditions is the use of mechanochemistry, specifically ball-milling. This solvent-free or low-solvent technique can enhance reaction rates and yields by using mechanical energy to initiate chemical reactions. researchgate.net The optimization of parameters such as milling speed is critical. In one study, increasing the milling speed from 300 to 550 rpm significantly improved the reaction yield, identifying 550 rpm as the optimal condition for that specific transformation. researchgate.net Such techniques reduce waste associated with solvents and can make the process more energy-efficient.
The continuous development and application of these green and efficient synthetic strategies are vital for the sustainable production of this compound and other valuable chemical compounds.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Terminal Hydroxyl Functionality
The primary alcohol group at the terminus of the propyl chain is a key site for various chemical modifications. Its reactivity is typical of a primary alcohol, enabling transformations such as esterification, etherification, and its use as a polymerization initiator.
The terminal hydroxyl group of methyl N-(3-hydroxypropyl)carbamate can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis. solubilityofthings.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether. solubilityofthings.comyoutube.com
These transformations are fundamental in modifying the properties of the molecule, for instance, by introducing new functional groups or by attaching it to larger molecular scaffolds.
The terminal hydroxyl group of this compound allows it to function as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. In this role, the alcohol initiates the polymerization process, often in the presence of a catalyst, leading to the formation of polyesters with a carbamate-containing end group.
The polymerization of ε-caprolactone is commonly initiated by an alcohol in conjunction with a catalyst such as stannous(II) octoate (Sn(Oct)₂). nih.govnih.gov The initiator's hydroxyl group attacks the carbonyl carbon of the cyclic ester, opening the ring and starting the polymer chain growth. This method has been used with various alcohol-containing initiators to produce well-defined polymers. rsc.orgresearchgate.net While direct studies using this compound as an initiator are not extensively documented in the provided results, the principle of ROP initiated by primary alcohols is well-established. nih.govrsc.org For example, ganciclovir, a molecule with hydroxyl groups, has been used to initiate the ROP of ε-caprolactone. nih.gov
Similarly, the ROP of lactide can be initiated by alcohols to produce polylactide (PLLA), a biodegradable and biocompatible polymer. nih.govnih.gov Catalysts for this process are often metal-based, though metal-free systems have also been developed. nih.govrsc.org The presence of the hydroxyl group on this compound makes it a suitable candidate for initiating such polymerizations, which would result in polyesters end-functionalized with the methyl carbamate (B1207046) group.
Table 1: Examples of Initiators and Catalysts in Ring-Opening Polymerization
| Monomer | Initiator Type | Catalyst/Conditions | Resulting Polymer |
|---|---|---|---|
| ε-Caprolactone | Primary Alcohol (e.g., n-hexanol) | Stannous(II) octoate (Sn(Oct)₂) | Poly(ε-caprolactone) (PCL) |
| L-Lactide | Creatinine | Bulk polymerization | Poly(L-lactide) (PLLA) |
| rac-Lactide | Benzyl (B1604629) Alcohol | Magnesium and Zinc complexes | Poly(rac-lactide) |
| ε-Caprolactone | Ganciclovir | Sn(Oct)₂ | GCV-tagged PCL |
Beyond esterification and etherification, the primary hydroxyl group can be converted into various other functional groups. Standard organic transformations can be applied to achieve these conversions. solubilityofthings.comfiveable.meresearchgate.net For instance, the hydroxyl group can be transformed into a good leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles. youtube.com
Direct conversion to alkyl halides is also possible. Treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) can yield the alkyl bromide. youtube.com Furthermore, oxidation of the primary alcohol can lead to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. fiveable.meresearchgate.net
Transformations of the Carbamate Moiety
The carbamate group in this compound offers another site for chemical reactions, including cleavage to deprotect the amine and nucleophilic substitution at the carbonyl center.
The methyl carbamate group is often used as a protecting group for amines in organic synthesis. tandfonline.comacs.org Its removal, or deprotection, is a crucial step in many synthetic routes. Several methods have been developed for the cleavage of methyl carbamates. tandfonline.comorganic-chemistry.orgtandfonline.comorganic-chemistry.org
One mild method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. organic-chemistry.orgorganic-chemistry.orgnih.gov This nucleophilic deprotection protocol is effective for various carbamates, including methyl carbamates, and is compatible with sensitive functional groups. organic-chemistry.org Another approach utilizes sodium hydrogen telluride (NaHTe) in dimethylformamide (DMF), which attacks the methyl group of the carbamate to release the corresponding amine. tandfonline.comtandfonline.com This method is chemoselective and does not affect reducible functional groups like carbonyls or halogens. tandfonline.com Additionally, tetra-n-butylammonium fluoride (B91410) (TBAF) in THF can also be used for the removal of carbamates. organic-chemistry.org
Table 2: Reagents for the Deprotection of Methyl Carbamates
| Reagent System | Solvent | Conditions | Key Features |
|---|---|---|---|
| 2-Mercaptoethanol / Potassium Phosphate | N,N-Dimethylacetamide (DMAc) | 75 °C | Mild, nucleophilic conditions, good functional group tolerance. organic-chemistry.orgorganic-chemistry.org |
| Sodium Hydrogen Telluride (NaHTe) | Dimethylformamide (DMF) | 70-80 °C | Chemoselective, does not affect many reducible groups. tandfonline.comtandfonline.com |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature or Reflux | Mild method for carbamate removal. organic-chemistry.org |
| Diethylenetriamine | - | - | Chemoselective cleavage without additional reagents. organic-chemistry.org |
The carbamate group itself can undergo nucleophilic substitution reactions. The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. One such transformation is transcarbamoylation, where the methoxy (B1213986) group of the methyl carbamate is replaced by another alcohol. This reaction allows for the transfer of the carbamate functionality and has been used for the modification of molecules like cellulose (B213188). rsc.org The mechanism can proceed through either an associative or a dissociative pathway, the latter involving the formation of an isocyanate intermediate. rsc.orgresearchgate.net
Enzymatic cleavage of the carbamate is also a possibility, where enzymes like carboxylesterases can hydrolyze the carbamate, leading to the release of the amine. nih.gov This strategy is particularly relevant in the design of prodrugs. nih.gov
Chemical Stability and Degradation Pathways (Focus on Reaction Mechanisms and Products)
The stability of this compound is dictated by the resilience of its carbamate linkage to thermal and hydrolytic pressures. Understanding its degradation pathways is crucial for defining its storage and application conditions.
Methyl N-alkyl carbamates are known to undergo thermal decomposition through specific, competing pathways. researchgate.net For this compound, the primary degradation mechanism upon heating involves the elimination of methanol (B129727) to generate an isocyanate intermediate, specifically N-(3-hydroxypropyl)-N-methyl isocyanate. This type of decomposition is a recognized route for methyl carbamates. researchgate.net
| Condition | Reaction Mechanism | Intermediate Product | Eliminated Molecule |
|---|---|---|---|
| Elevated Temperature (e.g., >200°C) | Elimination Reaction | N-(3-hydroxypropyl)-N-methyl isocyanate | Methanol |
The carbamate ester bond in this compound is susceptible to cleavage via hydrolysis, a process that is significantly influenced by pH. Methyl carbamates generally exhibit lower stability under basic conditions compared to more sterically hindered carbamates like tert-butyl derivatives.
The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the C-O ester bond. This degradation pathway ultimately yields 3-(methylamino)-1-propanol, methanol, and carbon dioxide (which, in aqueous basic solutions, exists as bicarbonate or carbonate ions). Hydrolysis is considered a primary degradation route for carbamates in aqueous environments. mdpi.comresearchgate.net
| Reactants | Condition | Mechanism | Degradation Products |
|---|---|---|---|
| This compound, Water, Base (e.g., OH⁻) | Aqueous, Basic pH | Nucleophilic Acyl Substitution | 3-(methylamino)-1-propanol, Methanol, Carbonate/Bicarbonate |
This section addresses the reversible reaction that forms the carbamate, specifically the reaction between the corresponding secondary amine, 3-(methylamino)-1-propanol, and carbon dioxide. This reaction is central to CO2 capture technologies using amines. The process is widely understood to proceed via a zwitterion mechanism. acs.orgnih.gov
The reaction initiates with a nucleophilic attack by the nitrogen atom of the amine on the carbon atom of CO2. acs.org This step forms a transient zwitterionic intermediate. Subsequently, a base present in the solution, typically a second molecule of the amine, abstracts a proton from the nitrogen atom of the zwitterion. acs.org This deprotonation step yields the stable carbamate anion and a protonated amine cation, which together form an ammonium (B1175870) carbamate salt. acs.org
| Step | Description | Reactants | Product/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic attack on CO₂ | 3-(methylamino)-1-propanol + CO₂ | Zwitterionic Intermediate |
| 2 | Deprotonation by base (e.g., another amine molecule) | Zwitterionic Intermediate + 3-(methylamino)-1-propanol | Carbamate Anion + Protonated Amine |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of methyl N-(3-hydroxypropyl)carbamate, offering detailed insights into the proton and carbon environments within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for assigning the structure of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the differentiation of the various methylene (B1212753), methyl, and functional group protons and carbons.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The integration of these signals would correspond to the number of protons in each set.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Description |
| H-e (-OH) | ~1.5 - 3.5 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. |
| H-d (-CH₂-OH) | ~3.65 | Triplet | 2H | These protons are adjacent to the hydroxyl group and a methylene group, appearing as a triplet. |
| H-c (-CH₂-CH₂-CH₂-) | ~1.75 | Quintet | 2H | This central methylene group is coupled to two adjacent methylene groups, resulting in a quintet. |
| H-b (-N-CH₂-) | ~3.30 | Triplet | 2H | These protons are adjacent to the electronegative nitrogen atom and a methylene group, appearing as a triplet. |
| H-a (O-CH₃) | ~3.67 | Singlet | 3H | The methyl protons on the carbamate (B1207046) group are not coupled to other protons and thus appear as a singlet. |
Predicted ¹H NMR data is based on established chemical shift principles and data from analogous structures.
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment. The carbamate carbonyl carbon is characteristically found at a low field (~158 ppm).
| Assignment | Predicted Chemical Shift (δ, ppm) | Description |
| C-1 (C=O) | ~158 | Carbamate carbonyl carbon, significantly deshielded by the two adjacent heteroatoms. |
| C-5 (-CH₂-OH) | ~60 | Carbon bonded to the hydroxyl group. |
| C-3 (-N-CH₂-) | ~40 | Carbon bonded to the carbamate nitrogen. |
| C-4 (-CH₂-CH₂-CH₂-) | ~30 | Central alkyl carbon. |
| C-2 (O-CH₃) | ~52 | Methyl carbamate carbon. |
Predicted ¹³C NMR data is based on established chemical shift principles and data from analogous structures. libretexts.orgoregonstate.edu
Two-dimensional (2D) NMR experiments provide definitive evidence of atomic connectivity, which is crucial for assembling the molecular structure from the 1D NMR data.
Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would confirm the connectivity of the propyl chain. Cross-peaks would be observed between the protons of adjacent methylene groups: H-b with H-c, and H-c with H-d. This confirms the -CH₂-CH₂-CH₂- sequence.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon atom. The expected correlations would be: H-a with C-2, H-b with C-3, H-c with C-4, and H-d with C-5. This allows for the unambiguous assignment of each carbon in the propyl chain and the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:
Protons H-a (O-CH₃) to the carbonyl carbon C-1.
Protons H-b (-N-CH₂-) to the carbonyl carbon C-1.
These two correlations definitively establish the methyl carbamate structure and its connection to the propyl chain.
Diffusion-Ordered SpectroscopY (DOSY-NMR): This technique separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample of this compound, all proton signals would exhibit the same diffusion coefficient, confirming that they all belong to the same molecular entity.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. wikipedia.org
The FTIR and Raman spectra provide complementary information. The key vibrational modes expected for this compound are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Functional Group |
| O-H Stretch | 3550 - 3200 | Strong, Broad | Weak | Hydroxyl (-OH) |
| N-H Stretch | 3500 - 3300 | Medium | Medium | Secondary Amine (Carbamate) |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong | Strong | -CH₃, -CH₂- |
| C=O Stretch | ~1700 | Strong | Medium | Carbamate Carbonyl |
| N-H Bend | 1650 - 1580 | Medium | Weak | Secondary Amine (Carbamate) |
| C-O Stretch | 1250 - 1000 | Strong | Medium | C-O (Alcohol and Ester) |
| C-N Stretch | 1250 - 1020 | Medium | Medium | Carbamate C-N |
Data based on standard vibrational frequency tables and data for analogous carbamates. nih.govrsc.org
The most prominent peak in the FTIR spectrum is expected to be the strong, sharp absorption around 1700 cm⁻¹ due to the C=O stretching of the carbamate group. Additionally, a broad band in the region of 3550-3200 cm⁻¹ would confirm the presence of the hydroxyl group, with the broadening indicative of hydrogen bonding. nih.govresearchgate.net The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-2950 cm⁻¹ region. spectroscopyonline.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Both ESI and EI are common ionization techniques used in mass spectrometry.
ESI-MS: This soft ionization technique is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 134.1. Adducts with sodium [M+Na]⁺ (m/z 156.1) or potassium [M+K]⁺ (m/z 172.0) may also be observed. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would provide fragmentation data. A characteristic fragmentation pathway for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov This would result in a fragment ion at m/z 77.
EI-MS: This higher-energy technique typically produces more extensive fragmentation. The molecular ion peak [M]⁺˙ at m/z 133 may be observed, though it could be weak. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the heteroatoms. Key fragment ions could arise from the loss of:
•OCH₃ (m/z 102)
CH₂OH (m/z 102)
C₃H₆OH (m/z 74)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of an ion. For this compound (C₅H₁₁NO₃), the exact mass of the neutral molecule is 133.0739 g/mol . nih.gov HRMS analysis would be used to confirm the elemental formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.
| Ion | Calculated Exact Mass (m/z) |
| [C₅H₁₁NO₃+H]⁺ | 134.0812 |
This precise mass measurement provides strong evidence for the molecular formula, complementing the structural data obtained from NMR and vibrational spectroscopy.
Mechanistic Interpretations of Fragmentation Patterns for Structural Confirmation
The structural integrity of this compound can be effectively confirmed using mass spectrometry, with the fragmentation patterns providing a detailed roadmap of its molecular constitution. Upon electron impact ionization, the molecule forms a molecular ion (M•+), which is energetically unstable and undergoes predictable fragmentation pathways dictated by the functional groups present: the carbamate, the hydroxyl group, and the aliphatic chain. chemguide.co.uk The analysis of these fragments allows for an unambiguous structural elucidation.
The initial ionization is most likely to occur by removal of a non-bonding electron from one of the oxygen atoms or the nitrogen atom, as these are the highest energy orbitals. youtube.com The resulting molecular ion then fragments through several key pathways.
Key Fragmentation Pathways:
Alpha-Cleavage: This is a dominant fragmentation mechanism for both alcohols and amines. libretexts.org For this compound, alpha-cleavage can occur adjacent to the nitrogen atom of the carbamate group or adjacent to the oxygen atom of the hydroxyl group.
Cleavage adjacent to the hydroxyl group: The bond between C1 and C2 of the propyl chain can break, leading to the formation of a stable resonance-stabilized cation with m/z = 31, corresponding to [CH₂OH]⁺. This is a very common fragment for primary alcohols.
Cleavage adjacent to the carbamate nitrogen: Cleavage of the C-C bond alpha to the nitrogen (the bond between the nitrogen and the propyl group) can generate a fragment corresponding to the carbamate moiety.
McLafferty-type Rearrangement: While classic McLafferty rearrangements require a gamma-hydrogen and a carbonyl group, analogous rearrangements can occur. libretexts.org A six-membered transition state can lead to the elimination of a neutral molecule. For instance, the loss of water (H₂O) from the molecular ion is a common fragmentation for alcohols, resulting in a peak at M-18. youtube.com
Carbamate Group Fragmentation: The carbamate linkage itself is susceptible to cleavage.
Breakdown of the ester portion can lead to the loss of a methoxy (B1213986) radical (•OCH₃), resulting in a fragment at m/z = 102.
Cleavage can also result in the formation of the methyl carbamate ion or related fragments.
The interplay of these fragmentation routes produces a characteristic mass spectrum. The relative abundance of the fragment ions is influenced by the stability of both the resulting cation and the neutral radical lost. chemguide.co.ukyoutube.com
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 133 | [C₅H₁₁NO₃]•+ | Molecular Ion (M•+) |
| 115 | [C₅H₉NO₂]•+ | Loss of H₂O |
| 102 | [C₄H₈NO₂]⁺ | Loss of •OCH₃ |
| 74 | [C₃H₈NO]⁺ | Cleavage of the carbamate ester bond |
| 59 | [CH₃OC(O)]⁺ | Acylium ion |
| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (if applicable to derivatives or co-crystals)
The carbamate functional group is a potent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl C=O group). nih.gov This dual character allows for the formation of robust and predictable hydrogen-bonding networks. uva.es In the solid state, it is anticipated that molecules of this compound or its derivatives would form extended chains or sheets. The primary interaction would be intermolecular N-H···O=C hydrogen bonds, linking the nitrogen of one molecule to the carbonyl oxygen of a neighboring molecule. mdpi.com
Furthermore, the terminal hydroxyl (-OH) group of the propyl chain introduces an additional site for hydrogen bonding, acting as both a donor and an acceptor. This allows for more complex, three-dimensional networks. It can form hydrogen bonds with the carbonyl oxygen, the ether oxygen of the carbamate, or the hydroxyl group of an adjacent molecule.
In derivatives where aromatic rings are incorporated (e.g., benzyl (B1604629) N-(3-hydroxypropyl)carbamate), π-π stacking interactions between the aromatic systems would provide further stabilization to the crystal lattice. mdpi.comnih.gov These interactions, along with weaker van der Waals forces, would contribute to a densely packed and stable crystalline structure. mdpi.com The conformation of the flexible propyl chain would also be a critical factor in achieving an energetically favorable packing arrangement.
Table 2: Typical Intermolecular Interactions in Carbamate Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H | O=C | 2.8 - 3.0 | Primary structure-directing force mdpi.com |
| Hydrogen Bond | O-H | O=C | 2.7 - 2.9 | Secondary network formation |
| Hydrogen Bond | O-H | O-H | 2.6 - 2.8 | Cross-linking between chains |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Lattice stabilization in aromatic derivatives mdpi.comnih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in investigating the electronic structure and molecular properties of carbamate (B1207046) compounds. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), have proven effective in predicting molecular geometries, vibrational frequencies, and NMR chemical shifts for organic molecules. researchgate.net These calculations provide a detailed picture of the molecule's behavior and characteristics.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For methyl N-(3-hydroxypropyl)carbamate, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The flexible 3-hydroxypropyl chain allows for multiple conformations. Computational analysis can identify the most stable conformers, which may include extended or folded forms. rsc.org The conformation is influenced by intramolecular hydrogen bonding between the hydroxyl group and the carbamate moiety. Studies on related carbamates have shown that the carbamate group itself tends to be planar. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These values are typical and based on DFT calculations for similar functional groups.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbamate) | ~1.25 Å |
| N-C (carbamate) | ~1.37 Å rsc.org | |
| C-O (ester) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-C | ~118° |
DFT calculations can accurately predict spectroscopic parameters that are key for chemical identification.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can help assign experimental signals and can be sensitive enough to distinguish between different stable conformations or diastereomers of a molecule. idc-online.com Machine learning and deep learning algorithms are also emerging as powerful tools for predicting chemical shifts with high accuracy. nih.gov
Table 2: Predicted NMR Chemical Shifts for this compound Note: Values are estimations based on computational models and typical shift ranges.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.8 - 3.0 | ~27 - 30 |
| N-CH₂ | ~3.2 - 3.4 | ~40 - 43 |
| -CH₂- (middle) | ~1.7 - 1.9 | ~30 - 33 |
| CH₂-OH | ~3.6 - 3.8 | ~60 - 63 |
| O-CH₃ | - | ~52 - 55 |
| C=O | - | ~156 - 159 |
Vibrational Frequencies: Theoretical calculations can generate an entire infrared (IR) spectrum. multidisciplinaryjournals.com The computed vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. These calculations aid in the assignment of bands observed in experimental FTIR and FT-Raman spectra. nih.gov For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the strong C=O carbonyl stretch.
Table 3: Key Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3300 - 3500 |
| N-H | Stretching | ~3300 - 3400 |
| C-H | Stretching | ~2850 - 3000 |
| C=O | Stretching | ~1700 - 1720 |
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. multidisciplinaryjournals.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. multidisciplinaryjournals.com For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO is likely centered on the carbonyl carbon of the carbamate group.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de These maps use a color spectrum where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net For this compound, the MEP map would show negative potential (red) around the carbonyl and hydroxyl oxygen atoms, making them sites for electrophilic attack and hydrogen bond donation. researchgate.net Regions of positive potential (blue) would be found near the hydroxyl proton and the N-H proton, indicating sites for nucleophilic attack. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model entire reaction pathways to understand reaction mechanisms and kinetics. For the synthesis of this compound, such as the reaction between 3-amino-1-propanol and methyl chloroformate, modeling can identify the structures of intermediates and transition states. mdpi.com By calculating the energy of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing chemists to identify the rate-determining step and understand how catalysts might lower these energy barriers to improve reaction efficiency. mdpi.com
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the conformational changes of the flexible propyl chain in this compound, showing how it folds and moves in a solution. Furthermore, these simulations are invaluable for studying intermolecular interactions, such as how the molecule interacts with solvent molecules like water. researchgate.net MD can reveal the specific hydrogen bonding patterns, the stability of these bonds, and how the solvent structure is organized around the solute molecule, which is crucial for understanding its solubility and behavior in a biological or chemical system.
Advanced Applications in Materials Science and Organic Synthesis Non Prohibited Fields
Role as a Monomer in Polymer Chemistry
The presence of a reactive hydroxyl group enables methyl N-(3-hydroxypropyl)carbamate to act as an initiator for ring-opening polymerization (ROP), a critical process for synthesizing various biodegradable and biocompatible polyesters.
This compound is a suitable initiator for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone due to its terminal hydroxyl group. This reaction is fundamental to creating well-defined block copolymers. The synthesis is typically catalyzed by organometallic compounds, such as stannous octoate (Sn(Oct)₂), and involves the sequential addition of monomers to build the polymer chains. nih.govnih.gov
The process begins with the hydroxyl group of this compound initiating the polymerization of the first monomer (e.g., ε-caprolactone) to form a macroinitiator. nih.gov Subsequently, the second monomer (e.g., L-lactide) is introduced and polymerizes from the active end of the macroinitiator, resulting in a diblock copolymer. nih.gov This method allows for precise control over the molecular weight and block length of the resulting copolymers. nih.govnih.gov
Table 1: Representative Synthesis of a Block Copolymer via Ring-Opening Polymerization
| Component | Role | Example Substance | Rationale/Mechanism |
|---|---|---|---|
| Initiator | Starts the polymerization | This compound | The terminal hydroxyl (-OH) group acts as a nucleophile, attacking the cyclic ester monomer to open the ring and begin chain growth. |
| Monomer 1 | Forms the first polymer block | ε-Caprolactone (ε-CL) | A cyclic ester that undergoes ROP to form a flexible, amorphous poly(ε-caprolactone) (PCL) block. nih.govnih.gov |
| Monomer 2 | Forms the second polymer block | L-lactide (LLA) | A cyclic diester that polymerizes to form a crystalline poly(L-lactide) (PLA) block. nih.govnih.gov |
| Catalyst | Speeds up the polymerization | Stannous Octoate (Sn(Oct)₂) | Coordinates with the monomer to facilitate the nucleophilic attack by the initiator's hydroxyl group. nih.gov |
| Solvent | Dissolves reactants | Toluene (B28343) or 1,2-Dichlorobenzene | Provides a medium for the reaction to occur in a homogeneous phase. nih.govnih.gov |
This synthetic strategy can be adapted to create various polymer architectures, including linear and star-shaped block copolymers, by choosing initiators with different numbers of hydroxyl groups. nih.govnih.gov
Amphiphilic block copolymers, which contain both solvophilic (solvent-loving) and solvophobic (solvent-hating) segments, can spontaneously self-assemble into ordered nanostructures in a selective solvent. rsc.orgwhiterose.ac.uk When a block copolymer incorporating a polar segment derived from this compound is dissolved in a non-polar organic solvent, this self-assembly process is triggered.
In such a system, the polymer segment containing the carbamate (B1207046) and hydroxyl functionalities would be solvophobic, while a non-polar block (like polystyrene or poly(butyl methacrylate)) would be solvophilic. rsc.orgnih.gov This incompatibility drives the copolymers to form aggregates where the insoluble, polar blocks form a core, shielded from the non-polar solvent by a corona of the soluble, non-polar blocks. mdpi.com The final morphology of these aggregates—such as spheres, cylinders, or vesicles—is determined by factors like the relative volume fractions of the blocks and the polymer concentration. rsc.orgwhiterose.ac.uk This process, known as polymerization-induced self-assembly (PISA) when conducted in situ, is a powerful method for creating nanoparticles with controlled morphologies in non-aqueous media. whiterose.ac.uk
Table 2: Self-Assembly of Amphiphilic Block Copolymers in a Nonaqueous Solvent
| Component | Function | Example in a Nonaqueous System | Resulting Behavior |
|---|---|---|---|
| Solvophobic Block | Insoluble in the selective solvent | A polymer block containing this compound units. | Forms the core of the self-assembled nanostructure to minimize contact with the solvent. |
| Solvophilic Block | Soluble in the selective solvent | Polystyrene or Poly(methyl methacrylate). rsc.org | Forms the outer shell or corona, stabilizing the structure within the solvent. |
| Selective Solvent | Solubilizes one block but not the other | Non-polar organic solvents like toluene or n-hexane. msu.edursc.org | Induces the microphase separation that leads to self-assembly. |
| Resulting Morphology | The structure formed by the copolymer | Spheres, Cylinders, Vesicles. rsc.org | The specific structure depends on the packing parameter and block ratios. whiterose.ac.uk |
Precursor and Building Block for Complex Organic Scaffolds and Specialty Chemicals
This compound serves as a valuable bifunctional building block in organic synthesis. Its two distinct reactive sites—the nucleophilic primary alcohol and the carbamate group—can be selectively targeted in chemical reactions to construct more complex molecules. sigmaaldrich.com
The hydroxyl group can undergo a wide range of transformations, including oxidation to form aldehydes or carboxylic acids, or esterification and etherification to attach other molecular fragments. The carbamate group can function as a protecting group for the amine functionality, which can be revealed later in a synthetic sequence. This dual functionality makes it a useful precursor for synthesizing a variety of specialty chemicals, including pharmaceuticals, and for incorporation into industrial materials like polymers and coatings.
Chemical Modification of Polysaccharides (e.g., Hydroxypropyl Cellulose) to Control Phase Behavior
The properties of natural polysaccharides like cellulose (B213188) can be tailored for specific applications through chemical modification. The abundant hydroxyl groups on the polysaccharide backbone are key targets for these modifications. researchgate.net By reacting these hydroxyls, the polarity, solubility, and intermolecular interactions of the polymer can be altered, which in turn controls its phase behavior in different media. nih.gov
For instance, hydroxypropyl methylcellulose (B11928114) (HPMC) can be chemically modified by reacting its free hydroxyl groups with reagents like maleic anhydride. This type of modification can impact the polymer's swelling characteristics, viscosity, and drug-release mechanism by introducing new functional groups. Similarly, reacting cellulose derivatives with isocyanates is a common method to introduce carbamate linkages, which changes the polymer's compatibility with hydrophobic media. researchgate.net This approach can transform a hydrophilic polymer into a material capable of thickening organic liquids. researchgate.net The control of phase behavior through such chemical modifications is crucial for applications ranging from pharmaceutical formulations to advanced materials. nih.gov
Table 3: Effect of Chemical Modification on Polysaccharide Properties
| Polysaccharide | Modifying Agent | Change in Chemical Structure | Impact on Phase Behavior/Properties |
|---|---|---|---|
| Hydroxypropyl Methylcellulose (HPMC) | Maleic Anhydride | Esterification of hydroxyl groups with carboxylic acid derivatives. | Increased drug release rate, reduced viscosity, and a shift in the release mechanism from swelling to erosion. |
| Methyl Cellulose | Hexamethylene Diisocyanate (HMDI) | Reaction of hydroxyl groups to form urethane (B1682113) (carbamate) linkages. researchgate.net | Decreased hydrophilicity, improved compatibility with organic media (e.g., castor oil), and ability to act as a thickening agent in non-aqueous systems. researchgate.net |
Applications in Carbon Capture and Utilization Technologies (as part of amine-CO₂ interactions)
Amine-based technologies are at the forefront of carbon capture, and their function relies on the reversible chemical reaction between amines and carbon dioxide (CO₂). nih.govresearchgate.net This reaction produces carbamates, making the chemistry of compounds like this compound central to understanding and optimizing these systems. nih.gov
In this process, a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of a CO₂ molecule. nih.gov This reaction is often catalyzed by a second amine molecule, which facilitates proton transfer, leading to the formation of an ammonium (B1175870) carbamate salt. nih.gov
Reaction Scheme: 2 R₂NH + CO₂ ⇌ R₂NCO₂⁻ + R₂NH₂⁺
Emerging Research Avenues and Future Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022). Consequently, a significant research thrust is the development of greener and more efficient synthetic routes to methyl N-(3-hydroxypropyl)carbamate and related compounds.
One promising approach is the use of dimethyl carbonate (DMC) as a phosgene-free carbonylating agent. chemrxiv.orggoogle.com.na DMC is a non-toxic and biodegradable reagent that offers a more environmentally benign pathway. google.com.na Research has focused on optimizing reaction conditions and developing effective catalysts to improve yields and selectivity. For instance, studies on the synthesis of other N-substituted carbamates have demonstrated high yields (90-98%) using Ni-promoted iron oxide catalysts that can be magnetically recovered and reused. ionike.com Another sustainable strategy involves the direct utilization of carbon dioxide (CO2) as a C1 building block. psu.edunih.gov This approach is highly attractive from an environmental standpoint. Research has shown that basic catalysts can effectively convert amines, alcohols, and CO2 into carbamates under mild conditions. psu.edu The synthesis of various carbamates has been achieved with good yields (45% to 92%) in a continuous-flow system using CO2, an amine, an alkyl halide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. nih.gov
Biocatalysis presents another innovative and sustainable route. The use of enzymes, such as esterases, for carbamate (B1207046) synthesis in aqueous media is an area of active investigation. rsc.org This method offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation.
Table 1: Comparison of Sustainable Synthetic Methods for Carbamates
| Method | Reagents | Catalyst/Conditions | Yield | Sustainability Advantages |
|---|---|---|---|---|
| Dimethyl Carbonate (DMC) Route | Dimethyl carbonate, Amine | Ni-promoted Fe3O4 | 90-98% | Phosgene-free, reusable catalyst. ionike.com |
| Carbon Dioxide (CO2) Fixation | CO2, Amine, Alkyl halide | DBU, continuous flow | 45-92% | Utilizes a greenhouse gas as a feedstock, mild conditions. nih.gov |
| Biocatalysis | Carbonate, Amine | Esterase, aqueous media | Up to 99% | Environmentally friendly solvent (water), high selectivity. rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals, including this compound. This technology offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling up. acs.org
The synthesis of carbamates has been successfully demonstrated in flow reactors. For example, a continuous-flow process coupling a Curtius rearrangement with biocatalytic impurity removal has been developed for the synthesis of various carbamate products in high yield and purity. beilstein-journals.org Another study reports a continuous-flow method for preparing carbamates directly from carbon dioxide and amines, significantly reducing the reaction time compared to batch methods. nih.gov This process utilizes a Vapourtec E-series flow chemistry device with a 10 mL coil reactor, demonstrating the feasibility of this technology for carbamate production. mdpi.com
The integration of automated synthesis platforms with flow chemistry setups allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. This combination can accelerate the discovery of novel and more efficient routes to this compound and its derivatives, facilitating their broader application.
Table 2: Parameters in Flow Chemistry Synthesis of Carbamates
| Parameter | Description | Significance | Example from Research |
|---|---|---|---|
| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | Affects residence time and reaction completion. | In a CO2-based synthesis, varying the CO2 flow rate from 1.5 mL/min to 6.0 mL/min significantly influenced product conversion and byproduct formation. nih.gov |
| Temperature | The temperature at which the reaction is conducted within the flow reactor. | Influences reaction kinetics and selectivity. | A study on Cbz-carbamate synthesis via a flow process investigated temperatures up to 80 °C. beilstein-journals.org |
| Residence Time | The time the reactants spend within the reactor coil. | Determines the extent of the reaction. | A short residence time of approximately 5 minutes was sufficient for high conversion in a specific carbamate synthesis. beilstein-journals.org |
| Pressure | The pressure maintained within the flow system. | Can influence reactions involving gaseous reagents like CO2. | A back-pressure regulator was used to maintain a pressure of 3 bar in a continuous-flow synthesis of carbamates. mdpi.com |
Exploration of Novel Material Science Applications Beyond Biomedical Contexts
The bifunctional nature of this compound makes it an attractive building block for a variety of materials beyond its traditional use in biomedical contexts. The hydroxyl group can participate in polymerization reactions, while the carbamate group can impart specific properties such as improved adhesion and thermal stability.
Coatings: Carbamate-functional polymers are being explored for the development of high-performance coatings. These polymers can be incorporated into coating formulations to enhance properties like intercoat adhesion, scratch resistance, and durability. google.comgoogle.com For example, hydroxypropyl carbamate acrylate (B77674) (HPCA) has been used in one-component clearcoat systems for the automotive industry, achieving performance levels comparable to two-component systems in terms of weather and scratch resistance. acs.org
Adhesives: The carbamate functionality is also being leveraged to create advanced adhesives. Research into reworkable polyurethane adhesives has shown that the incorporation of dynamic covalent bonds, such as oxime-carbamate linkages, can allow for the bonding and debonding of materials on demand through thermal stimulation. nih.gov This opens up possibilities for recyclable and repairable adhesive systems. Dynamic polyurethane adhesives based on transcarbamoylation have been developed that retain up to 78% of their adhesive properties after reprocessing. mdpi.com
Smart Polymers: "Smart" or stimuli-responsive polymers that change their properties in response to external triggers like temperature, pH, or light are a major area of research. acs.orgrsc.org this compound can be incorporated into polymer architectures to create such materials. For instance, multi-stimuli responsive dendrimers with peripheral N-dialkylaminoethyl carbamate moieties have been developed that exhibit thermo-, pH-, and CO2-responsiveness. researchgate.net The lower critical solution temperature (LCST) of these polymers, a key parameter for thermo-responsive behavior, can be tuned by altering the chemical structure. researchgate.net Such carbamate-containing polymers have potential applications in sensors, actuators, and controlled-release systems. beilstein-journals.orgresearchgate.net
Table 3: Performance of Carbamate-Based Materials
| Material Type | Key Performance Metric | Value/Observation | Reference |
|---|---|---|---|
| Polyurethane Adhesive | Adhesion Strength Retention | Up to 79% after rebonding | mdpi.com |
| Polyurethane Adhesive | Initial Adhesion Strength | 5.96 ± 0.61 MPa (5 min curing) | nih.gov |
| Epoxy-Carbamate Foam | Compression Strength | 12.3 MPa (with ATH modification) | acs.org |
| Carbamate-based Coating | Weather and Scratch Resistance | Comparable to two-component systems | acs.org |
Deeper Insights into Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A fundamental understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for designing new applications and optimizing its performance. The integration of experimental techniques with computational modeling provides a powerful toolkit for gaining these deeper insights.
Experimental studies, such as spectroscopic analysis (NMR, IR) and kinetic measurements, can provide valuable data on reaction pathways and product distributions. nih.govacs.org For example, NMR spectroscopy has been used to study the syn and anti conformations of carbamates, revealing that the anti rotamer is often energetically favored. nih.govacs.org
Computational methods, particularly density functional theory (DFT), are increasingly being used to model the electronic structure, conformation, and reactivity of carbamate-containing molecules. nih.govacs.orgresearchgate.net These studies can elucidate reaction mechanisms, predict the stability of intermediates, and explain observed reactivity patterns. For instance, computational studies have been employed to investigate the conformational landscape of carbamate monomers, showing that carbamates are more rigid than peptide bonds due to the extended delocalization of π-electrons. nih.govacs.orgresearchgate.netnih.gov This rigidity can influence the properties of polymers derived from these monomers. Furthermore, computational modeling can aid in the rational design of catalysts for carbamate synthesis by providing insights into catalyst-substrate interactions. rsc.org
By combining experimental data with computational predictions, researchers can build comprehensive models of structure-reactivity relationships. This integrated approach is essential for accelerating the development of new materials and processes based on this compound.
Q & A
Q. What methodologies are recommended for evaluating the ecological toxicity of this compound in aquatic systems?
- Methodological Answer : Acute toxicity tests using Daphnia magna (OECD 202) and algae (OECD 201) determine EC₅₀ values. Chronic exposure studies assess bioaccumulation potential via octanol-water partition coefficients (logKow). Metabolite profiling identifies persistent degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
